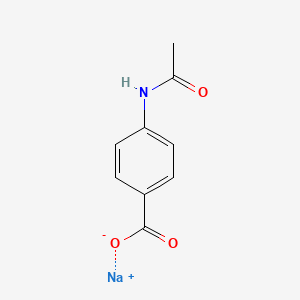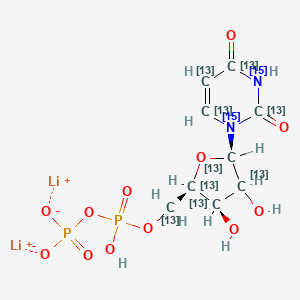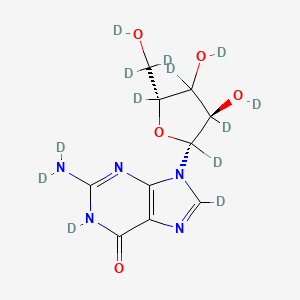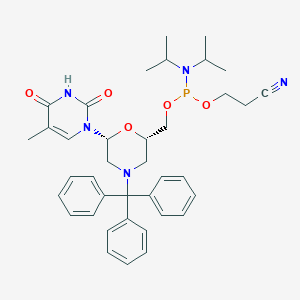
Sodium 4-acetamidobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-acetamidobenzoate, also known as acedoben sodium, is a derivative of benzoic acid. It is characterized by the presence of an acetamido group at the para position of the benzoic acid ring. This compound is known for its various applications in the fields of chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-acetamidobenzoate typically involves the reaction of 4-acetamidobenzoic acid with sodium carbonate or sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by filtration and subsequent drying .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous reactors and automated filtration systems enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 4-acetamidobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 4-acetamidobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical assays and as a buffer component.
Wirkmechanismus
The mechanism of action of sodium 4-acetamidobenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in metabolic pathways.
Pathways Involved: It modulates pathways related to inflammation and immune response, contributing to its therapeutic effects in treating infections.
Vergleich Mit ähnlichen Verbindungen
4-Acetamidobenzoic Acid: The parent compound from which sodium 4-acetamidobenzoate is derived.
N-Acetyl-4-aminobenzoate: Another derivative with similar structural features.
Uniqueness: this compound is unique due to its sodium salt form, which enhances its solubility and bioavailability compared to its parent compound, 4-acetamidobenzoic acid. This makes it more suitable for certain pharmaceutical and industrial applications .
Eigenschaften
CAS-Nummer |
29305-16-6 |
|---|---|
Molekularformel |
C9H8NNaO3 |
Molekulargewicht |
201.15 g/mol |
IUPAC-Name |
sodium;4-acetamidobenzoate |
InChI |
InChI=1S/C9H9NO3.Na/c1-6(11)10-8-4-2-7(3-5-8)9(12)13;/h2-5H,1H3,(H,10,11)(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
QCTHGBUDZUJILN-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)[O-].[Na+] |
Verwandte CAS-Nummern |
556-08-1 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]carbamate](/img/structure/B12383939.png)













